8-bromo-2-methyl-1,2,3,4-tetrahydroquinoline hydrochloride
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Overview
Description
8-bromo-2-methyl-1,2,3,4-tetrahydroquinoline hydrochloride is a chemical compound belonging to the class of tetrahydroquinolines. Tetrahydroquinolines are nitrogen-containing heterocyclic compounds that have significant importance in medicinal chemistry due to their diverse biological activities .
Preparation Methods
The synthesis of 8-bromo-2-methyl-1,2,3,4-tetrahydroquinoline hydrochloride can be achieved through various synthetic routes. One common method involves the bromination of 2-methyl-1,2,3,4-tetrahydroquinoline followed by the formation of the hydrochloride salt. The reaction conditions typically include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in an appropriate solvent such as acetic acid or dichloromethane . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, yield, and safety.
Chemical Reactions Analysis
8-bromo-2-methyl-1,2,3,4-tetrahydroquinoline hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions can convert the compound into its corresponding dihydro or fully reduced forms. Typical reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Scientific Research Applications
8-bromo-2-methyl-1,2,3,4-tetrahydroquinoline hydrochloride has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 8-bromo-2-methyl-1,2,3,4-tetrahydroquinoline hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by occupying their active sites or alter receptor function by binding to receptor sites, thereby affecting signal transduction pathways .
Comparison with Similar Compounds
8-bromo-2-methyl-1,2,3,4-tetrahydroquinoline hydrochloride can be compared with other similar compounds such as:
- 5-bromo-1,2,3,4-tetrahydroquinoline hydrochloride
- 7-bromo-8-methyl-1,2,3,4-tetrahydroquinoline hydrochloride
- 1,2,3,4-tetrahydroisoquinoline
These compounds share structural similarities but differ in the position of the bromine atom or other substituents, which can influence their chemical reactivity and biological activity .
Properties
CAS No. |
2770358-88-6 |
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Molecular Formula |
C10H13BrClN |
Molecular Weight |
262.57 g/mol |
IUPAC Name |
8-bromo-2-methyl-1,2,3,4-tetrahydroquinoline;hydrochloride |
InChI |
InChI=1S/C10H12BrN.ClH/c1-7-5-6-8-3-2-4-9(11)10(8)12-7;/h2-4,7,12H,5-6H2,1H3;1H |
InChI Key |
ZOMPMHUWRILXED-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC2=C(N1)C(=CC=C2)Br.Cl |
Purity |
95 |
Origin of Product |
United States |
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